Isooxodesmosine
Description
Structure
2D Structure
Properties
CAS No. |
147044-50-6 |
|---|---|
Molecular Formula |
C23H37N5O7 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-amino-6-[7-amino-2-(4-amino-4-carboxybutyl)-3-(3-amino-3-carboxypropyl)-4-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]hexanoic acid |
InChI |
InChI=1S/C23H37N5O7/c24-14-9-8-13-19(14)28(11-2-1-4-15(25)21(30)31)18(6-3-5-16(26)22(32)33)12(20(13)29)7-10-17(27)23(34)35/h14-17H,1-11,24-27H2,(H,30,31)(H,32,33)(H,34,35) |
InChI Key |
DYRNNGQPCZUVRQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1N)N(C(=C(C2=O)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N |
Canonical SMILES |
C1CC2=C(C1N)N(C(=C(C2=O)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N |
Synonyms |
isooxodesmosine |
Origin of Product |
United States |
Ii. Isolation and Structural Characterization of Isooxodesmosine
Methodologies for Isooxodesmosine Isolation from Biological Tissues
The journey to obtaining pure this compound from its natural source is a multi-step process involving the harsh breakdown of the protein matrix followed by sophisticated separation techniques.
The foundational step in isolating this compound is the liberation of the cross-linking amino acids from the highly insoluble and durable elastin (B1584352) polymer. nih.gov This is achieved through aggressive chemical digestion.
Preparation of Insoluble Elastin : Initially, elastin-rich tissues, such as bovine aorta, are processed to remove other proteins and biomolecules. researchgate.netnih.gov A common procedure involves the hot alkali method, where the tissue is treated with a hot sodium hydroxide (B78521) (NaOH) solution. nih.gov This process degrades most proteins, leaving behind the more chemically resistant elastin. The resulting insoluble elastin is then washed and dried. nih.gov
Acid Hydrolysis : The purified elastin is subjected to strong acid hydrolysis to cleave the peptide bonds. nih.gov This is typically accomplished by heating the elastin sample in 6 M hydrochloric acid (HCl) under a vacuum for an extended period, often up to 24 hours. nih.govnih.gov This harsh treatment breaks down the protein into its constituent amino acids and releases the stable cross-linking molecules, including desmosine (B133005), isodesmosine (B1214917), and their oxidative derivatives like this compound. researchgate.netnih.gov
The product of acid hydrolysis is a complex mixture of various amino acids and cross-links. Isolating this compound from this hydrolysate requires powerful purification methods. pharmacy180.com Chromatography, a technique that separates components of a mixture based on their different interactions with a stationary phase and a mobile phase, is the method of choice. nih.govmoravek.com
High-Performance Liquid Chromatography (HPLC) : This is a primary tool for separating the elastin cross-links. nih.gov
Cation Exchange HPLC : This technique separates molecules based on their net positive charge. nih.gov The elastin hydrolysate is passed through a column packed with a negatively charged stationary phase. Compounds with a higher positive charge are retained longer on the column, allowing for their separation. nih.gov
Reverse-Phase HPLC : In this method, separation is based on hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More nonpolar molecules interact more strongly with the stationary phase and thus elute later. This technique was used to observe changes in the content of this compound and related cross-links in elastin. nih.gov
The following table summarizes the key techniques used in the isolation and purification of this compound.
| Method | Purpose | Description |
| Hot Alkali Treatment | Elastin Purification | Tissues are boiled in NaOH to remove non-elastin proteins, yielding purified, insoluble elastin. nih.gov |
| Acid Hydrolysis | Liberation of Cross-links | Purified elastin is heated with 6 M HCl to break peptide bonds and release constituent amino acids, including this compound. researchgate.netnih.govnih.gov |
| Cation Exchange HPLC | Enrichment & Separation | The resulting hydrolysate is separated based on the positive charges of the amino acid cross-links. nih.gov |
| Reverse-Phase HPLC | Purification & Analysis | Further separates the cross-links based on their polarity, allowing for the isolation and quantification of this compound. nih.gov |
Elucidation of the this compound Molecular Architecture
Once isolated, the precise chemical structure of this compound must be confirmed. This is accomplished using a combination of spectroscopic methods that probe the molecule's mass, composition, and the spatial arrangement of its atoms.
Spectroscopy provides the definitive evidence for the structure of this compound.
Mass Spectrometry (MS) : This technique is essential for determining the molecular weight and elemental formula of a compound. nih.gov For this compound, mass spectrometry confirmed a molecular mass of 495 amu and established its chemical formula as C₂₃H₃₇N₅O₇. researchgate.netnih.gov This data is crucial for distinguishing it from other related cross-links.
UV Spectroscopy : Utilized in conjunction with HPLC, UV detectors can help identify pyridinium-based compounds. Desmosine and isodesmosine have characteristic UV absorbance profiles, and their derivatives, like this compound, can also be monitored and identified by their UV spectra during chromatographic separation. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : Although specific NMR data for this compound is not detailed in the provided context, NMR (both ¹H and ¹³C) is a standard and powerful tool for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, which would be used to confirm that this compound possesses an N-substituted 1,4-dihydro-4-oxopyridine skeleton, distinguishing it from its isomer, oxodesmosine (B136865), which has a 1,2-dihydro-2-oxopyridine structure. researchgate.netnih.gov
This table presents the key spectroscopic findings for this compound.
| Technique | Finding | Significance |
| Mass Spectrometry (MS) | Molecular Mass: 495 amu; Formula: C₂₃H₃₇N₅O₇. researchgate.netnih.gov | Confirms the elemental composition and differentiates it from its precursor, isodesmosine. |
| UV Spectroscopy | UV Absorbance Profile | Used for detection and quantification during HPLC separation. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) | N-substituted 1,4-dihydro-4-oxopyridine skeleton. researchgate.netnih.gov | Elucidates the precise arrangement of atoms and confirms the isomeric structure relative to oxodesmosine. |
Stereochemistry describes the three-dimensional arrangement of atoms in a molecule. wikipedia.org this compound is a chiral molecule, meaning it is not superimposable on its mirror image, and it possesses multiple stereogenic centers—carbon atoms bonded to four different groups. sydney.edu.au
Isomeric Forms : this compound is part of a family of related elastin cross-links.
It is considered an oxidative metabolite of isodesmosine (IDE) . researchgate.netnih.gov
It is a structural isomer of oxodesmosine (OXD) . Both have the same molecular formula and mass, but differ in the structure of their core ring. This compound has a 1,4-dihydro-4-oxopyridine skeleton, while oxodesmosine has a 1,2-dihydro-2-oxopyridine skeleton. researchgate.netnih.gov
Stereoisomers : Molecules with the same molecular formula and bond connectivity but different spatial orientations are stereoisomers. youtube.com Due to its multiple chiral centers, this compound can exist in several stereoisomeric forms. These forms can be classified as:
Enantiomers : Stereoisomers that are non-superimposable mirror images of each other. sydney.edu.au
Diastereomers : Stereoisomers that are not mirror images of each other. wikipedia.org The relationship between this compound and many other cross-link derivatives falls into this category.
Iii. Mechanistic Pathways of Isooxodesmosine Formation
Biosynthetic Precursors and Oxidative Derivatization from Isodesmosine (B1214917)
The journey to isooxodesmosine begins with its precursor, isodesmosine. Isodesmosine, along with desmosine (B133005), is formed from four lysine (B10760008) residues through a process initiated by the enzyme lysyl oxidase. nih.gov This enzymatic action leads to the formation of a pyridinium (B92312) ring-containing structure, which is fundamental to the stability and elasticity of elastin (B1584352) fibers. nih.gov The oxidative derivatization of isodesmosine is the critical step that transforms it into this compound. This process is not enzymatic but rather a chemical modification driven by the surrounding biochemical environment. nih.gov
Reactive oxygen species (ROS) are highly reactive chemicals derived from oxygen. They are natural byproducts of cellular metabolism and can also be generated by external factors like UV radiation. nih.govyoutube.com ROS, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (·OH), and hydrogen peroxide (H₂O₂), play a dual role in biological systems. youtube.comnih.gov While they are involved in cell signaling and immune responses, excessive levels can lead to oxidative stress, causing damage to biomolecules such as proteins, lipids, and DNA. nih.govyoutube.comnih.gov
The modification of isodesmosine is a prime example of ROS-induced protein damage. The accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. nih.gov In this environment, the pyridinium ring of isodesmosine becomes a target for oxidation. This oxidative attack is a key step in the formation of this compound and is implicated in conditions associated with inflammation and oxidative stress, such as atherosclerosis and chronic obstructive pulmonary disease. nih.gov The interaction with ROS can alter the structure of elastin cross-links, potentially making the elastin fiber more susceptible to enzymatic breakdown. nih.gov
The oxidation of isodesmosine is often facilitated by the presence of metal ions and hydrogen peroxide. Metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as catalysts in oxidation reactions. nih.govmdpi.com These metal-catalyzed oxidation (MCO) systems can generate highly reactive oxygen species. nih.gov The process typically involves the reduction of the metal ion (e.g., Fe³⁺ to Fe²⁺) and the subsequent reaction with hydrogen peroxide to produce potent oxidizing agents like the hydroxyl radical. nih.govresearchgate.net
Hydrogen peroxide (H₂O₂), a relatively stable ROS, can diffuse across cell membranes and participate in these metal-catalyzed reactions. nih.gov While not highly reactive on its own, its reaction with metal ions in the so-called Fenton reaction generates the highly damaging hydroxyl radical. researchgate.net This radical can then attack the isodesmosine structure. Studies have shown that exposing insoluble elastin to systems containing Fe²⁺ or Cu²⁺ along with H₂O₂ leads to the degradation of its cross-links. nih.gov This metal-catalyzed oxidation is believed to occur at metal-binding sites on the protein, leading to site-specific modifications. nih.gov
The core of this compound formation lies in the oxidation of the pyridinium ring of isodesmosine. While the exact, detailed mechanism is a subject of ongoing research, it is understood to involve the chemical alteration of this ring structure. Computational studies on similar pyridinium-containing ligands have shown that processes like deprotonation can be crucial in initiating ring modifications. nih.gov In the context of isodesmosine, the oxidative environment created by ROS and metal catalysts likely leads to the introduction of an oxygen atom into the pyridinium ring, transforming it into the oxo-derivative that characterizes this compound. This transformation alters the chemical properties of the cross-link and is a marker of oxidative damage to elastin.
In Vitro Models for Studying this compound Generation
To better understand the formation of this compound, researchers utilize various in vitro models that replicate the conditions of oxidative stress in a controlled laboratory setting.
A common approach to studying this compound formation involves the use of controlled oxidation systems. These systems typically expose purified elastin or synthetic peptides containing isodesmosine to known oxidants. A well-established model uses a combination of metal ions, such as Fe²⁺ or Cu²⁺, and hydrogen peroxide to induce oxidation. nih.gov For instance, insoluble elastin can be incubated with a solution of ferrous sulfate (B86663) (FeSO₄) and hydrogen peroxide to generate oxidized elastin. nih.gov This method allows researchers to systematically study the effects of specific oxidants and catalysts on the generation of this compound and to analyze the resulting modified products using techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov The concentration of reactants and incubation times can be precisely controlled to mimic different levels of oxidative stress. a3p.org
In addition to chemical oxidation systems, enzymatic systems are employed to mimic the biological production of ROS. Enzymes such as NADPH oxidase and xanthine (B1682287) oxidase are known to generate superoxide radicals as part of their catalytic cycles. nih.gov These enzymes can be used in vitro to create a more biologically relevant oxidative environment. For example, genetically engineered microorganisms that lack superoxide dismutase (SOD), an enzyme that scavenges superoxide, can be used as simple biological systems to study the effects of superoxide overproduction. nih.gov While not directly targeting this compound formation, these systems provide valuable insights into the broader mechanisms of ROS-induced damage that are applicable to elastin oxidation. By studying the effects of these enzymatic ROS-generating systems on elastin or its constituent peptides, researchers can gain a deeper understanding of how cellular processes contribute to the formation of this compound in vivo.
Below is a table summarizing the key components and their roles in the mechanistic pathways of this compound formation.
| Component | Role in this compound Formation |
| Isodesmosine | The direct biosynthetic precursor to this compound. |
| Reactive Oxygen Species (ROS) | Act as the primary oxidizing agents that modify the isodesmosine structure. |
| Metal Ions (e.g., Fe²⁺, Cu²⁺) | Catalyze the oxidation reactions, often through Fenton-like chemistry. |
| Hydrogen Peroxide (H₂O₂) | A key ROS that reacts with metal ions to produce highly reactive hydroxyl radicals. |
| Lysyl Oxidase | The enzyme responsible for the initial formation of the desmosine and isodesmosine cross-links in elastin. |
| NADPH Oxidase | An example of an enzyme used in in vitro models to generate superoxide radicals and mimic biological oxidative stress. |
| Xanthine Oxidase | Another enzyme used in laboratory settings to produce superoxide and study oxidative damage. |
Iv. Biological Context and Physiological Relevance of Isooxodesmosine in Elastin Homeostasis
Isooxodesmosine as an Indicator of Elastin (B1584352) Oxidative Damage
This compound, along with its isomer oxodesmosine (B136865), is formed when the pyridinium (B92312) rings of isodesmosine (B1214917) and desmosine (B133005) are oxidized by reactive oxygen species (ROS). nih.govresearchgate.net The presence and quantity of this compound in tissues and biological fluids serve as a direct marker of oxidative damage to mature elastin fibers.
The aging process is intrinsically linked with a cumulative burden of oxidative stress, which leads to a gradual decline in the structural and functional integrity of elastin. Research has demonstrated a correlation between advancing age and an increase in the byproducts of oxidized elastin, including this compound. This age-related accumulation of oxidative damage contributes to the characteristic loss of elasticity in tissues like the skin and blood vessels, leading to wrinkles and arterial stiffening. nih.govnih.govnih.gov Studies on the human aorta have revealed that while the absolute amounts of elastin cross-links like desmosine and isodesmosine decrease with age after an initial increase in infancy, the relative proportion of their oxidized metabolites, such as oxodesmosine and this compound, points towards age-associated weakening and damage of elastin fibers.
The age-dependent increase in elastin turnover, as evidenced by circulating levels of desmosine and isodesmosine, is exacerbated in conditions like chronic obstructive pulmonary disease (COPD), suggesting an accelerated aging process in these patients. This heightened degradation is thought to be driven by increased susceptibility to oxidative and chemical damage over the long lifespan of elastin.
The extracellular matrix (ECM) is a dynamic environment that undergoes constant remodeling, a process that is critical for tissue development, repair, and homeostasis. This remodeling is tightly regulated by a balance between the synthesis and degradation of ECM components, including elastin. In pathological conditions characterized by chronic inflammation and oxidative stress, this balance is disrupted, leading to excessive elastin degradation.
The presence of this compound is indicative of such pathological ECM remodeling. For instance, in chronic obstructive pulmonary disease (COPD), a condition marked by significant lung tissue remodeling, elevated levels of elastin degradation products, including desmosine and isodesmosine, are found in urine, plasma, and sputum. nih.govdupuytrens.orgnih.govfrontiersin.orgnih.gov This suggests that the oxidative processes that generate this compound are an integral part of the destructive ECM remodeling seen in this disease. Furthermore, enzymes central to ECM remodeling, such as matrix metalloproteinases (MMPs), are implicated in the breakdown of elastin, a process that is enhanced when elastin is oxidatively damaged.
Impact of Oxidized Cross-Links on Elastin Structural Conformation and Biomechanical Properties
The conversion of isodesmosine to this compound through the oxidation of its pyridinium ring has profound consequences for the structure and function of the elastin polymer.
The formation of this compound involves the creation of an N-substituted 1,4-dihydro-4-oxopyridine skeleton. nih.govresearchgate.net This alteration to the pyridinium ring of the isodesmosine cross-link introduces structural changes that are believed to disrupt the normal conformation of the elastin network. While the precise three-dimensional changes at the molecular level are still under investigation, it is hypothesized that the introduction of the oxo- group alters the electronic and steric properties of the cross-link region. This could interfere with the normal, relaxed conformation of the elastin polymer and its ability to undergo reversible conformational changes during stretching and recoil. The oxidation of tropoelastin, the soluble precursor to elastin, has been shown to enhance its tendency to aggregate but reduces its ability to be properly cross-linked and integrated into functional elastic fibers.
A significant consequence of the oxidative modification of elastin cross-links is an increase in the protein's solubility and susceptibility to degradation. nih.govresearchgate.net Research indicates that elastin containing oxidized cross-links like this compound is more readily solubilized. nih.govresearchgate.net This increased solubility is a prelude to its degradation.
Furthermore, oxidized elastin is more vulnerable to the action of elastolytic enzymes, such as MMP-12 and neutrophil elastase. Studies have shown that these enzymes liberate more desmosine and isodesmosine from oxidized elastin compared to its non-oxidized counterpart. This suggests that the presence of this compound and other oxidative modifications creates new cleavage sites or alters the conformation of elastin in a way that makes existing cleavage sites more accessible to proteases. nih.gov This accelerated degradation of oxidatively damaged elastin contributes to the progressive loss of tissue elasticity seen in aging and various diseases.
Comparative Analysis with Other Elastin Cross-Link Catabolites
This compound is one of several catabolites produced during the breakdown of elastin. A comparative analysis with other key cross-link-derived markers provides a more comprehensive understanding of elastin degradation.
| Elastin Catabolite | Precursor | Formation | Significance as a Biomarker |
| This compound | Isodesmosine | Oxidation by reactive oxygen species. nih.govresearchgate.net | A specific marker of oxidative damage to mature elastin. Its levels are elevated in age-related and pathological elastin degradation. |
| Oxodesmosine | Desmosine | Oxidation by reactive oxygen species. nih.govresearchgate.net | Similar to this compound, it indicates oxidative stress-induced elastin breakdown. |
| Desmosine (DES) & Isodesmosine (IDES) | Four lysine (B10760008) residues in tropoelastin | Enzymatic cross-linking by lysyl oxidase. dupuytrens.orgdroracle.aidroracle.ai | Considered the gold standard biomarkers for total elastin turnover. Elevated levels in biological fluids are indicative of increased elastin degradation in various diseases, including COPD and pulmonary arterial hypertension. dupuytrens.orgnih.govfrontiersin.orgmdpi.com |
| Lysinonorleucine (B1675783) (LNL) | Two lysine residues in tropoelastin | Formed via lysine oxidation and condensation. nih.gov | A bifunctional cross-link that also serves as a marker for protein oxidation and cross-linking events. It is important for studying the structural integrity of both collagen and elastin. |
| Allysine (B42369) Aldol (B89426) | Two allysine (oxidized lysine) residues | Condensation of two allysine residues. droracle.airesearchgate.net | An intermediate in the formation of more complex cross-links like desmosine. Its presence can indicate active elastin synthesis and cross-linking. |
In clinical and research settings, desmosine and isodesmosine are the most commonly measured biomarkers for quantifying total elastin degradation. dupuytrens.orgmdpi.com Their presence in urine, plasma, and sputum has been correlated with the severity of diseases like COPD. dupuytrens.orgnih.govfrontiersin.org However, the measurement of this compound and oxodesmosine provides more specific information about the role of oxidative stress in this degradation process. While lysinonorleucine and allysine aldol are also products of elastin metabolism, their roles as clinical biomarkers are less established compared to the desmosines and their oxidized derivatives. The combined analysis of these various catabolites can offer a more nuanced picture of the state of elastin homeostasis, distinguishing between normal turnover, increased degradation, and oxidative damage-driven pathology.
V. Advanced Analytical Methodologies for Isooxodesmosine Research
Chromatographic Techniques for High-Resolution Separation and Quantification
Chromatography is a fundamental biophysical technique for the separation, identification, and purification of molecules within a mixture. mssm.edunih.gov For isooxodesmosine and its isomers, high-performance liquid chromatography (HPLC) and its coupling with mass spectrometry have become indispensable tools.
High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of desmosine (B133005) and isodesmosine (B1214917), the group of compounds to which this compound belongs. nih.gov Various HPLC methods have been developed, often targeting the simultaneous analysis of these closely related isomers.
A common approach involves pre-column derivatization to enhance the chromatographic properties and detectability of the analytes. For instance, derivatization with phenylisothiocyanate (PITC) allows for subsequent separation on a C18 reversed-phase column with isocratic elution. nih.gov The resulting derivatives can be quantified by ultraviolet (UV) detection at 254 nm. nih.gov This method has demonstrated high recovery rates (greater than 90%) and a low detection limit of 0.5 ng for both desmosine and isodesmosine. nih.gov
Another established HPLC method utilizes a C18 column with a gradient of acetonitrile (B52724) in 0.01 M n-heptafluorobutyric acid, which permits the direct analysis of tissue hydrolysates with a run time of 21-35 minutes and accurate linearity from 100 pmol to 5 nmol. nih.govannualreviews.org Detection is typically performed by monitoring the characteristic UV absorbance of the pyridinium (B92312) ring in desmosine and isodesmosine at approximately 268 nm. researchgate.net
More advanced column technologies, such as mixed-mode columns that combine reversed-phase and ion-exchange properties, are also employed to achieve high-resolution separation of these polar analytes. sielc.com
Interactive Data Table: Comparison of HPLC Methods for Desmosine/Isodesmosine Analysis
| Feature | Method 1 | Method 2 |
| Column | C18 | Altex Ultrasphere ODS |
| Derivatization | Phenylisothiocyanate (PITC) | None (Direct analysis) |
| Detection | UV at 254 nm | UV at ~268 nm |
| Mobile Phase | Isocratic | Gradient of acetonitrile in 0.01 M n-heptafluorobutyric acid |
| Sensitivity | 0.5 ng | 100 pmol |
| Reference | nih.gov | nih.govannualreviews.org |
For superior sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of this compound and its isomers. youtube.com This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry, allowing for accurate identification and quantification even in complex biological samples. youtube.com
In LC-MS/MS analysis, after chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and then detected based on their mass-to-charge ratio (m/z). frontiersin.org For desmosine and isodesmosine, the molecular ions are observed at an m/z of 526. researchgate.net
Tandem mass spectrometry (MS/MS) further enhances specificity by selecting the precursor ion (m/z 526) and subjecting it to collision-induced dissociation (CID). This process generates characteristic fragment ions that are unique to the analyte. For desmosine and isodesmosine, distinctive fragment ions are monitored at m/z 481 and m/z 397. researchgate.net This selected reaction monitoring (SRM) approach significantly reduces background noise and improves the accuracy of quantification. researchgate.net The development of LC-MS/MS assays has been crucial for analyzing these biomarkers in various biological matrices, including plasma and tissue hydrolysates. nih.govnih.gov
Strategies for Sample Preparation and Matrix Interference Mitigation
The analysis of this compound is often complicated by its covalent linkage within the insoluble elastin (B1584352) protein and the presence of interfering substances in biological samples. Therefore, rigorous sample preparation is a critical prerequisite for accurate analysis.
To quantify total this compound, it must first be liberated from the elastin protein backbone. The most common method for this is acid hydrolysis. nih.govnih.gov This typically involves heating the elastin-containing tissue or sample in 6 N hydrochloric acid (HCl) at approximately 110°C for 24 to 72 hours. nih.gov This process cleaves the peptide bonds, releasing the individual amino acids, including the stable pyridinium cross-links like this compound.
Alternatively, enzymatic digestion can be employed. For instance, porcine pancreatic elastase (PE) can be used to generate soluble peptides containing the cross-links, which are suitable for mass spectrometric analysis. nih.gov However, for quantification of the total cross-link content, complete acid hydrolysis is generally the preferred method.
Following hydrolysis, the sample contains a complex mixture of amino acids and other molecules that can interfere with chromatographic analysis. Solid-phase extraction (SPE) is a widely used technique to purify and concentrate the target analytes from the hydrolysate. phenomenex.comthermofisher.com
The SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analytes of interest. youtube.comchromatographyonline.com For the polar desmosine and isodesmosine, reversed-phase or ion-exchange SPE cartridges are often used. thermofisher.com For example, a C18 sorbent can be conditioned with an organic solvent like methanol, followed by equilibration with an aqueous solution. chromatographyonline.com The sample is then loaded, and interfering hydrophobic compounds are retained on the sorbent while the more polar analytes can be washed through or selectively eluted. The choice of sorbent and solvents is critical and depends on the specific properties of the analytes and the sample matrix. chromatographyonline.com
Interactive Data Table: General Steps in Solid-Phase Extraction (SPE) for Sample Clean-up
| Step | Purpose | Typical Solvents/Actions |
| Conditioning | Activates the sorbent to promote analyte interaction. | Water-miscible organic solvent (e.g., methanol), followed by an aqueous solution. |
| Sample Loading | The sample is passed through the sorbent. | The hydrolysate is loaded onto the conditioned cartridge. |
| Washing | Removes interfering substances from the sorbent. | A solvent that elutes impurities but retains the analytes of interest. |
| Elution | Recovers the purified analytes from the sorbent. | A solvent strong enough to disrupt the analyte-sorbent interaction. |
Development and Application of Isotopic Internal Standards for Accurate Quantification
In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is crucial for correcting for variability during sample preparation and analysis, including extraction efficiency and matrix effects. annualreviews.orgscispace.com A SIL internal standard is a form of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). frontiersin.org
For the analysis of desmosine and isodesmosine, a deuterium-labeled internal standard, desmosine-d4, has been chemically synthesized. nih.gov This standard has four deuterium atoms on the alkanyl carbons of the alkyl amino acid substitution, making it stable to acid hydrolysis. nih.gov Desmosine-d4 is added to the sample at the beginning of the preparation process and behaves almost identically to the endogenous analyte throughout extraction, chromatography, and ionization. mssm.edunih.gov
Because the SIL internal standard has a different mass from the native analyte, it can be distinguished by the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the known amount of added SIL internal standard, a highly accurate and precise quantification can be achieved. scispace.com This isotope-dilution LC-MS/MS approach is considered the most accurate method for the quantification of elastin cross-links in biological samples. mssm.edunih.gov
Vi. Emerging Research Avenues and Interdisciplinary Perspectives on Isooxodesmosine
Elucidating the Precise Biological Functions and Interactions of Isooxodesmosine in Cellular Environments
The direct biological functions of this compound (IOXD) once it is formed within the elastin (B1584352) matrix are not yet fully characterized, representing a significant frontier in elastin biology. Research has established that IOXD is an oxidative metabolite of isodesmosine (B1214917) (IDE), generated by the action of reactive oxygen species (ROS). researchgate.net This formation is a hallmark of oxidative damage that contributes to the weakening and subsequent solubilization of elastin fibers. researchgate.netnih.gov However, the specific interactions of the IOXD molecule itself with cellular components remain a largely unexplored area.
Current research on related molecules and pathways allows for the formulation of key hypotheses. Products of oxidative damage, such as advanced glycation end-products (AGEs), are known to interact with specific cell surface receptors, like the Receptor for Advanced Glycation Endproducts (RAGE), triggering pro-inflammatory signaling cascades. Given its structure as an oxidized pyridinium (B92312) compound, it is plausible that IOXD, or peptide fragments containing it, could be recognized by similar scavenger or pattern-recognition receptors on cells like macrophages or vascular smooth muscle cells. Such interactions could potentially initiate or amplify inflammatory responses within tissues, contributing to the cycle of damage seen in chronic diseases.
Future investigations should focus on:
Receptor Binding Assays: Testing the ability of synthetic IOXD-containing peptides to bind to scavenger receptors and other receptors implicated in recognizing damaged matrix components.
Cell Culture Studies: Exposing vascular cells (e.g., endothelial cells, smooth muscle cells) and immune cells (e.g., macrophages) to IOXD to determine its effect on gene expression, particularily on pro-inflammatory cytokines, matrix metalloproteinases (MMPs), and growth factors.
Signaling Pathway Analysis: Investigating which intracellular signaling pathways, such as NF-κB, MAP kinase, or JAK-STAT, are activated upon cellular interaction with IOXD. nih.govyoutube.comyoutube.com This would clarify its role as either an inert damage marker or an active participant in disease progression.
Development of Biomimetic Synthetic Routes for this compound and its Structural Analogs
The scarcity of pure this compound from biological sources presents a major bottleneck for functional studies. The development of robust synthetic routes is therefore a critical research objective. While the total synthesis of the parent pyridinium cross-links desmosine (B133005) and isodesmosine has been a subject of study, direct synthetic pathways to their oxidized derivatives like IOXD are not yet established in the literature. researchgate.netnih.gov
A promising approach is biomimetic synthesis, which seeks to replicate the likely biological formation mechanism in a laboratory setting. Since IOXD is an oxidative metabolite of isodesmosine, a plausible biomimetic strategy would involve the controlled oxidation of synthetically produced isodesmosine or its precursors.
Key steps in a potential biomimetic synthesis could include:
Synthesis of Isodesmosine Precursors: Following established methods for synthesizing pyridinium compounds, which often involve the condensation of allysine (B42369) and lysine (B10760008) model compounds. researchgate.net
Formation of the Isodesmosine Core: Creating the core N-substituted 1,4-dihydropyridine (B1200194) structure of isodesmosine.
Controlled Oxidation: Utilizing specific oxidizing agents that can mimic the in vivo action of reactive oxygen species (e.g., systems using Fe²⁺/H₂O₂ or other metal-catalyzed oxidation) to convert the isodesmosine pyridinium ring into the 1,4-dihydro-4-oxopyridine structure of IOXD. researchgate.net
The successful synthesis of IOXD and its structural analogs would be a significant breakthrough, enabling researchers to:
Produce sufficient quantities of the molecule for functional assays and interaction studies.
Create labeled versions (e.g., isotopic, fluorescent) to trace its fate in biological systems.
Develop monoclonal antibodies specific to IOXD for use in immunoassays and immunohistochemistry.
Advanced Chemical Biology Approaches to Study Oxidative Elastin Cross-Linking
Understanding the dynamics of this compound formation requires sophisticated analytical tools capable of detecting and quantifying subtle changes in the complex environment of the extracellular matrix. While traditional methods provide a solid foundation, new approaches are needed to capture a more detailed picture of oxidative cross-linking.
| Analytical Technique | Application to this compound Research | Advantages & Limitations |
| Reverse-Phase HPLC with UV/Fluorescence Detection | Quantifying the reduction of isodesmosine and the appearance of this compound in acid hydrolysates of elastin. researchgate.net | Advantages: Robust, quantitative. Limitations: Requires bulk hydrolysis, destroying information about the peptide context. |
| High-Resolution Mass Spectrometry (MS/MS) | Identifying specific peptide fragments containing this compound, allowing for localization of oxidative damage within the tropoelastin sequence. nih.gov | Advantages: High sensitivity and specificity, provides sequence context. Limitations: Technically complex data analysis. |
| Immunoassays (ELISA) | High-throughput quantification of this compound in biological fluids (e.g., plasma, urine) as a potential biomarker. | Advantages: High sensitivity, suitable for large sample numbers. Limitations: Requires a specific monoclonal antibody, which is not yet commercially available. |
| Chemical Cross-Linking with MS | Using chemical cross-linkers to stabilize and identify transient interactions between IOXD-containing peptides and cellular proteins. nih.gov | Advantages: Can capture weak or transient interactions in a cellular context. Limitations: Can introduce artifacts; requires careful optimization. |
Future progress in this area will likely involve the development of chemical probes that can specifically react with the dihydrooxopyridine structure of IOXD in situ, enabling its visualization within tissues without the need for harsh extraction and hydrolysis procedures.
Integration of this compound Data with Systems Biology of Extracellular Matrix Aging and Turnover
Systems biology aims to create comprehensive models of complex biological processes by integrating multiple layers of data ('omics'). nih.gov The aging of the extracellular matrix is a prime candidate for such an approach, as it involves changes in gene expression, protein synthesis, post-translational modifications, and biomechanics. nih.gov this compound, as a specific endpoint of oxidative damage to elastin, represents a crucial data type for inclusion in these models.
A systems biology framework for ECM aging could integrate the following:
Genomics/Transcriptomics: Data on the expression of elastin, lysyl oxidases, and enzymes involved in antioxidant defense.
Proteomics: Quantification of total elastin, its soluble fragments, and the relative abundance of various cross-links (desmosine, isodesmosine, lysinonorleucine).
Metabolomics: Measurement of markers of systemic oxidative stress.
Cross-Linkomics: Specific quantification of oxidative cross-links like this compound and oxodesmosine (B136865).
Future Directions in Understanding Elastin Pathophysiology through Oxidative Cross-Link Analysis
The analysis of elastin cross-links has long been used to study diseases characterized by matrix degradation, such as Chronic Obstructive Pulmonary Disease (COPD) and atherosclerosis. nih.govnih.govnih.gov Traditionally, this has focused on measuring desmosine and isodesmosine as markers of total elastin breakdown. However, the ability to specifically measure their oxidized forms, like this compound, offers a more refined diagnostic and mechanistic tool.
Future research should focus on leveraging oxidative cross-link analysis to:
Differentiate Causes of Elastin Degradation: In pathological conditions, elastin can be broken down by enzymatic action (e.g., MMPs, elastases) or weakened by non-enzymatic oxidative damage. Measuring the ratio of this compound to isodesmosine could provide a specific index of the oxidative burden on the elastic matrix, helping to distinguish between different pathological mechanisms.
Develop More Specific Biomarkers: An elevated level of desmosine in the blood indicates that elastin is being broken down. An elevated level of this compound could specifically indicate that this breakdown is occurring in a highly oxidative environment, potentially pointing to diseases with a strong oxidative stress component like atherosclerosis or complications of diabetes. nih.govnih.gov
Monitor Therapeutic Efficacy: For novel therapies aimed at reducing oxidative stress in vascular or pulmonary diseases, monitoring the levels of this compound could serve as a direct readout of the drug's effectiveness at the tissue level, providing a more targeted biomarker than systemic oxidative stress markers.
Ultimately, the shift from merely quantifying total elastin cross-links to specifically analyzing their oxidative modifications will provide a much deeper understanding of the molecular events that drive the failure of elastic tissues in aging and disease.
Q & A
Q. How should researchers contextualize this compound findings within broader elastin biology?
- Methodological Answer : Correlate IOXD levels with clinical biomarkers of elastin degradation (e.g., serum elastin peptides in aortic aneurysms). Meta-analyses of published datasets (e.g., GEO, PRIDE) identify co-occurrence patterns with matrix metalloproteinases (MMPs) or inflammatory cytokines. Pathological significance is tested in knockout models (e.g., LOX-deficient mice) to dissect IOXD’s role in elastin remodeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
